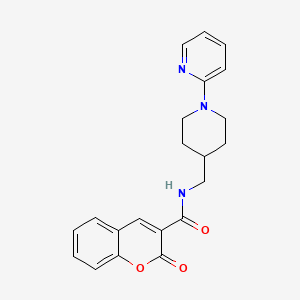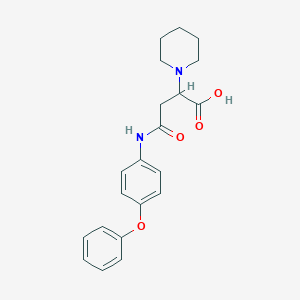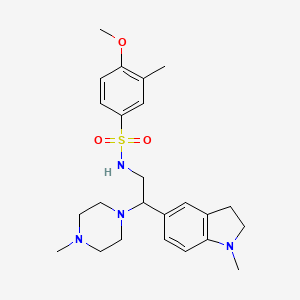
2-oxo-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-oxo-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide” is a complex organic compound. It contains a chromene moiety (a bicyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring), a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), and a piperidine ring (a six-membered ring with five carbon atoms and one nitrogen atom). The compound also contains functional groups such as carboxamide and ketone .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would contain a chromene ring system, which is a fused six-membered benzene ring and a five-membered pyran ring. Attached to this chromene system would be a carboxamide functional group. The molecule also contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a pyridine ring, another six-membered ring with one nitrogen atom .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would largely depend on the conditions and reagents present. The carboxamide group could potentially undergo hydrolysis, amidation, or reduction reactions. The chromene moiety could potentially undergo electrophilic aromatic substitution reactions, and the nitrogen-containing rings could potentially participate in various nucleophilic substitution or elimination reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, the presence of the carboxamide group could potentially increase its polarity and solubility in water. The aromatic rings could contribute to its stability and possibly its color .
Scientific Research Applications
Antibacterial and Antimycobacterial Activities
Imidazole derivatives, including the compound , have demonstrated antibacterial and antimycobacterial effects. Researchers have synthesized related compounds and evaluated their potential against bacterial strains, including Mycobacterium tuberculosis .
Anti-Inflammatory Properties
Imidazole-containing molecules often exhibit anti-inflammatory activity. While specific studies on this compound are limited, its structural similarity to other imidazole derivatives suggests potential anti-inflammatory effects .
Antitumor Potential
Imidazole-based compounds have attracted attention in cancer research. Although direct evidence for this specific compound is scarce, its core structure may contribute to antitumor properties .
Antidiabetic Effects
Certain imidazole derivatives display antidiabetic activity. While further investigations are needed, it’s plausible that this compound could impact glucose metabolism or insulin sensitivity .
Antioxidant Activity
Imidazoles are known for their antioxidant properties. This compound might contribute to cellular protection against oxidative stress, although dedicated studies are required .
Other Potential Applications
Beyond the mentioned fields, imidazole-containing compounds have been explored for antiallergic, antipyretic, antiviral, antifungal, and ulcerogenic activities. While direct evidence for this specific compound is limited, its imidazole core suggests a wide range of potential applications .
Mechanism of Action
Safety and Hazards
Without specific toxicity data or safety studies on this compound, it’s difficult to provide detailed information on its safety and hazards. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .
Future Directions
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could involve in vitro studies, in vivo studies, and potentially clinical trials if it shows promise as a therapeutic agent .
properties
IUPAC Name |
2-oxo-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-20(17-13-16-5-1-2-6-18(16)27-21(17)26)23-14-15-8-11-24(12-9-15)19-7-3-4-10-22-19/h1-7,10,13,15H,8-9,11-12,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBMJCWBCAWGLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2668774.png)


![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(4-methylphenyl)ethyl]propanamide](/img/structure/B2668778.png)
![N-{4-[(4-fluorobenzyl)oxy]benzyl}-4-(trifluoromethoxy)aniline](/img/structure/B2668780.png)
![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate](/img/structure/B2668782.png)



![3-(4-Ethylphenyl)-6-(2-methylphenyl)-5-phenacylsulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2668790.png)
![5-((4-isopropylphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2668791.png)
